Convicine
Overview
Description
Convicine is a pyrimidine glycoside found predominantly in the seeds of the faba bean (Vicia faba L)This compound, along with its closely related compound vicine, is known for its role in causing favism, a genetic disorder that leads to hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase deficiency .
Scientific Research Applications
Convicine has several applications in scientific research:
Chemistry: Used as a model compound to study glycoside hydrolysis and oxidation reactions.
Industry: Utilized in the development of functional foods and nutraceuticals due to its bioactive properties.
Mechanism of Action
Safety and Hazards
Future Directions
The identification of the VC1 gene and the specific mutation within this gene that causes the reduction in synthesis of convicine paves the way for the development of faba bean cultivars that are free of these anti-nutrients . This research sets the stage for a thorough description of the vicine and this compound biosynthesis pathways, as well as the breeding, manufacture, and future use of faba beans .
Preparation Methods
Synthetic Routes and Reaction Conditions: Convicine can be synthesized through the glycosylation of 2,4,5-trihydroxy-6-aminopyrimidine with β-D-glucopyranosyl donors under acidic conditions. The reaction typically involves the use of a catalyst such as trifluoromethanesulfonic acid to facilitate the glycosylation process .
Industrial Production Methods: In an industrial setting, this compound is primarily extracted from faba bean seeds. The extraction process involves grinding the seeds, followed by solvent extraction using water or ethanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form its aglycone, isouramil.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Hydrolysis: Acidic conditions using hydrochloric acid or enzymatic hydrolysis using β-glucosidase are common.
Major Products:
Oxidation: Isouramil.
Hydrolysis: 2,4,5-trihydroxy-6-aminopyrimidine and glucose.
Comparison with Similar Compounds
Comparison:
Vicine vs. Convicine: Both compounds are structurally similar glycosides and share similar biological effects, including their role in favism.
L-DOPA vs. This compound: While L-DOPA is primarily known for its neurological benefits, this compound is studied for its impact on red blood cells and its potential toxic effects.
Properties
IUPAC Name |
6-amino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O8/c11-7-6(8(18)13-10(19)12-7)21-9-5(17)4(16)3(15)2(1-14)20-9/h2-5,9,14-17H,1H2,(H4,11,12,13,18,19)/t2-,3-,4+,5-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWYIMQKLTVAGZ-SYCVNHKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2=C(NC(=O)NC2=O)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(NC(=O)NC2=O)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940958 | |
Record name | 4-Amino-2,6-dihydroxypyrimidin-5-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19286-37-4 | |
Record name | Convicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19286-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Convicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019286374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2,6-dihydroxypyrimidin-5-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CONVICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O6R2591X5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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